1-Butylpyridin-1-ium;hydrobromide

Ionic conductivity Ion association Transport properties

1-Butylpyridinium hydrobromide (syn. 1-butylpyridinium bromide, [C₄Py]Br, [Bupy]Br; CAS 874-80-6) is a pyridinium-based organic salt with a melting point of 102–108 °C, placing it among the intermediate-melting ionic liquid precursors.

Molecular Formula C9H15BrN+
Molecular Weight 217.13 g/mol
Cat. No. B12806759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpyridin-1-ium;hydrobromide
Molecular FormulaC9H15BrN+
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=CC=C1.Br
InChIInChI=1S/C9H14N.BrH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;
InChIKeyKVBQNFMTEUEOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpyridinium Hydrobromide Procurement Guide: Physicochemical Identity and Comparator Landscape


1-Butylpyridinium hydrobromide (syn. 1-butylpyridinium bromide, [C₄Py]Br, [Bupy]Br; CAS 874-80-6) is a pyridinium-based organic salt with a melting point of 102–108 °C, placing it among the intermediate-melting ionic liquid precursors [1]. Its structure comprises a 1-butylpyridinium cation paired with a bromide anion, giving a molecular weight of 216.12 g·mol⁻¹. The compound is hygroscopic and typically supplied as a white to off-white crystalline powder with commercial purities ≥98–99% (HPLC) . It serves as a versatile building block for pyridinium-based ionic liquids, a phase-transfer catalyst, an electrolyte component, and a precursor for metal-containing ionic liquids, and is commercially available from multiple global suppliers.

Why 1-Butylpyridinium Hydrobromide Cannot Be Casually Swapped for Its Chloride, Tetrafluoroborate, or Hexafluorophosphate Analogs


Although 1-butylpyridinium salts share the same cation, the anion identity governs ion-pairing strength, limiting molar conductance, thermal phase behaviour upon mixing, and even acute ecotoxicological profile in ways that are neither linear nor predictable from the cation structure alone [1]. For example, exchanging bromide for chloride transforms the solid–liquid equilibrium of binary pyridinium salt mixtures from eutectic behaviour to solid-solution formation, directly affecting processing and formulation windows [2]. Similarly, the bromide salt exhibits intermediate ion-association and transport properties between chloride and fluorinated anions, meaning that a procurement decision based solely on cation identity would mis-specify performance in any application where ionic mobility or phase stability matters.

Quantitative Differentiation Evidence for 1-Butylpyridinium Hydrobromide Relative to Closest Structural Analogs


Anion-Dependent Ranking of Limiting Molar Conductance and Ion Association Among 1-Butylpyridinium Salts

In a direct four-way comparison of 1-butylpyridinium salts with a common cation, the limiting molar conductance (Λ₀) in DMF–H₂O and MeOH–H₂O mixed solvents decreased in the order Cl⁻ > Br⁻ > [BF₄]⁻ > [PF₆]⁻, while the ionic association constants (K_A) followed the inverse order [BF₄]⁻ > [PF₆]⁻ > Br⁻ > Cl⁻ [1]. This means 1-butylpyridinium bromide occupies a quantitatively intermediate position: it exhibits lower ion pairing than fluorinated analogs yet higher association than the chloride, enabling finer tuning of transport behaviour.

Ionic conductivity Ion association Transport properties Electrolyte design

Solid–Liquid Phase Behaviour Divergence: Solid Solutions vs. Eutectic Mixtures Between Bromide and Chloride Salts

Differential scanning calorimetry (DSC) of six binary systems constructed from [C₄Py]Br, [C₄Py]Cl, [C₂Py]Br, and [C₂Py]Cl revealed a critical anion-dependent divergence: the common-cation system [C₄Py]Br + [C₄Py]Cl formed a continuous solid solution, whereas systems sharing a common anion, such as [C₄Py]Br + [C₂Py]Br, exhibited eutectic behaviour with melting-point depressions of 30–70 K relative to the parent salts [1]. This demonstrates that the bromide salt enables eutectic liquid formation with shorter-chain pyridinium bromides while resisting it with the chloride analog, a behaviour not interchangeable with other halide salts.

Phase equilibria Eutectic mixtures Ionic liquid formulation Thermal behaviour

Nano-Molar Electrochemical Sensing of 5-Fluorouracil Enabled by 1-Butylpyridinium Bromide-Modified Carbon Paste Electrode

A carbon paste electrode co-modified with graphene quantum dots and 1-butylpyridinium bromide (GQD/BPBr/CPE) achieved a detection limit of 0.5 nM (S/N = 3) for the anticancer drug 5-fluorouracil over a linear range of 0.001–400 μM using square-wave voltammetry [1]. In a comparative review of electrochemical 5-FU sensors, an alternative ionic-liquid-based electrode (EMITFB/CuO-SWCNTs/CPE) offered a detection limit of only 0.4 μM over a narrower linear range of 20–180 μM, representing an 800-fold inferior detection threshold [2]. The GQD/BPBr/CPE also retained 92.3% of its original oxidation current after 14 days, confirming operational stability.

Electrochemical sensor Ionic liquid-modified electrode Pharmaceutical analysis 5-Fluorouracil detection

Reduced Acute Toxicity to Caenorhabditis elegans Compared with the Chloride Analog

In a study of mixture toxicology involving six-component chemical systems, the individual 24-h LC₅₀ values of 1-butylpyridinium bromide and 1-butylpyridinium chloride were determined in Caenorhabditis elegans. The bromide salt exhibited an LC₅₀ of 9 mM, whereas the chloride analog was more toxic with an LC₅₀ of 7 mM [1]. This represents a ~29% higher tolerated concentration for the bromide before 50% lethality.

Ecotoxicology Aquatic toxicity Ionic liquid hazard assessment C. elegans model

Ionic Conductivity Retention in Syndiotactic Polystyrene Physical Gels

Syndiotactic polystyrene (SPS) physical gels loaded with 1-butylpyridinium bromide ([C₄Py]Br) retained an electrical conductivity of approximately 7 mS·cm⁻¹ at ~40 wt% ionic liquid loading, which was nearly identical to the conductivity of the neat [C₄Py]Br mixed solutions [1]. This indicates that the three-dimensional SPS crystalline network does not impede charge transport, a property that is not universally achievable with all ionic liquid–polymer pairings and is specifically demonstrated for the bromide salt.

Ion gel Solid electrolyte Conductive polymer composite Energy storage

Corrosion Inhibition of Mild Steel in Sulphamic Acid Medium

1-Butylpyridin-1-ium bromide (BPB) was evaluated as a corrosion inhibitor for mild steel in 0.1 M sulphamic acid using potentiodynamic polarisation (PDP) and electrochemical impedance spectroscopy (EIS). A maximum inhibition efficiency of 63.3% was achieved at 400 ppm inhibitor concentration, with the adsorption conforming to the Temkin isotherm (R² = 0.99954) and a Gibbs free energy of adsorption (ΔGₐₐₛ) of −9.659 kJ·mol⁻¹, indicative of physisorption [1]. The inhibitor was classified as a mixed-type inhibitor based on PDP results.

Corrosion inhibition Mild steel protection Acidic pickling Surfactant inhibitor

Evidence-Backed Application Scenarios Where 1-Butylpyridinium Hydrobromide Delivers Differentiated Value


Electrochemical Sensor Fabrication for Trace Pharmaceutical Analysis

The combination of 1-butylpyridinium bromide with graphene quantum dots in carbon paste electrodes (GQD/BPBr/CPE) has been experimentally validated for sub-nanomolar detection of 5-fluorouracil (LOD 0.5 nM over 0.001–400 μM linear range) [1]. This performance surpasses reported alternative ionic-liquid-modified electrodes by nearly three orders of magnitude in detection threshold, making the bromide salt a preferred ionic-liquid component for electroanalytical sensor development targeting anticancer drug monitoring in pharmaceutical formulations.

Multi-Ion Eutectic Ionic Liquid Formulation for Low-Temperature Electrolytes

When formulating multi-ion pyridinium-based ionic liquids with depressed melting points, 1-butylpyridinium bromide forms eutectic mixtures with 1-ethylpyridinium bromide ([C₂Py]Br) exhibiting melting-point depressions of 30–70 K [2]. Critically, substitution with 1-butylpyridinium chloride in the same binary system yields a solid solution rather than a eutectic, fundamentally altering the phase behaviour. Process chemists and formulation scientists should therefore specify the bromide salt when targeting liquid-state operation below the parent salt melting points.

Quasi-Solid-State Ion-Gel Electrolytes for Energy Storage

Syndiotactic polystyrene physical gels containing ~40 wt% 1-butylpyridinium bromide retain ~7 mS·cm⁻¹ ionic conductivity—matching that of the neat ionic liquid—without leakage [3]. This makes the compound a viable non-volatile electrolyte for solidification of electrochemical systems such as batteries and supercapacitors, where safety and form-factor flexibility require a gel electrolyte with uncompromised ionic transport.

Green-Chemistry Process Design with Reduced Ecotoxicological Burden

In ecotoxicological screening using the C. elegans model, 1-butylpyridinium bromide exhibited a 24-h LC₅₀ of 9 mM, compared to 7 mM for 1-butylpyridinium chloride [4]. For process chemists selecting between halide salts of the 1-butylpyridinium cation, this ~29% reduction in acute aquatic toxicity provides a quantifiable green-chemistry rationale for preferring the bromide, particularly in applications with potential for aqueous effluent or environmental release.

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